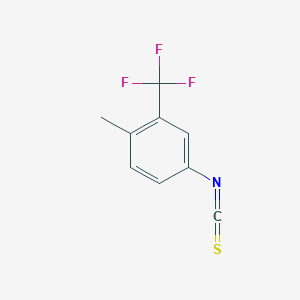

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate

説明

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate (CAS 351003-67-3) is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol . It belongs to the Organic Building Blocks family and is commonly utilized in synthetic chemistry for the preparation of thiourea derivatives, pharmaceuticals, and agrochemical intermediates. The compound’s structure features a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring, conferring unique electronic and steric properties that influence its reactivity and applications.

特性

IUPAC Name |

4-isothiocyanato-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-6-2-3-7(13-5-14)4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHJLSOAWHGDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399054 | |

| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-67-3 | |

| Record name | 4-Isothiocyanato-1-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The preparation of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate typically involves a multi-step synthesis starting from commercially available or easily synthesized precursors such as 2-trifluoromethyl toluene or related intermediates. The key synthetic steps include:

- Nitration of 2-trifluoromethyl toluene to introduce a nitro group.

- Reduction of the nitro group to form 4-methyl-3-(trifluoromethyl)phenylamine.

- Conversion of the aromatic amine to the corresponding isothiocyanate.

Detailed Preparation Methodology

Synthesis of 4-Methyl-3-(trifluoromethyl)phenylamine (Key Intermediate)

A patented industrially viable method outlines the preparation of 4-methyl-3-(trifluoromethyl)phenylamine as follows:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitration of 2-trifluoromethyl toluene | React 2-trifluoromethyl toluene with nitric acid (65%) and sulfuric acid (98%) at 0–10 °C for 1–2 hours, followed by stirring at 0–60 °C for 1–4 hours | ~97% | Solvent: dichloromethane; product: 4-nitro-2-trifluoromethyl toluene (light yellow oil) |

| 2 | Reduction of 4-nitro-2-trifluoromethyl toluene | Use iron powder and concentrated hydrochloric acid in water at 70–100 °C for 0.5–1 hour | ~61% isolated yield | Product: 4-methyl-3-(trifluoromethyl)phenylamine with >98% purity by HPLC |

This two-step process is noted for its simplicity, scalability, and high yield, making it suitable for industrial production.

Industrial and Laboratory Synthesis Considerations

- Reaction Conditions: Low temperatures (0–10 °C) during nitration prevent overreaction and side products.

- Solvents: Dichloromethane and related chlorinated solvents are preferred for extraction and reaction media.

- Purification: Vacuum distillation and recrystallization are used to purify intermediates and final products.

- Yield Optimization: Monitoring by TLC or GC ensures reaction completion and minimizes impurities.

Related Synthetic Routes and Derivatives

A related compound, methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate, is synthesized via nucleophilic substitution of 4-(trifluoromethyl)phenyl isothiocyanate with methyl 3-bromopropanoate in the presence of a base like triethylamine. This highlights the versatility of 4-(trifluoromethyl)phenyl isothiocyanate as a building block in organic synthesis.

Summary Table of Preparation Methods

| Stage | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Nitration | 2-Trifluoromethyl toluene | HNO3 (65%), H2SO4 (98%), 0–10 °C, 1–4 h | 4-Nitro-2-trifluoromethyl toluene | ~97% | Chlorinated solvent extraction |

| Reduction | 4-Nitro-2-trifluoromethyl toluene | Fe powder, HCl (36%), 70–100 °C, 0.5–1 h | 4-Methyl-3-(trifluoromethyl)phenylamine | ~61% | High purity by HPLC |

| Isothiocyanate formation | 4-Methyl-3-(trifluoromethyl)phenylamine | Thiophosgene or TCDI, mild conditions | 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | Variable | Standard aromatic amine to isothiocyanate conversion |

Research Findings and Applications

Although direct synthetic details of 4-methyl-3-(trifluoromethyl)phenyl isothiocyanate are limited in literature, related compounds such as 4-(trifluoromethyl)phenyl isothiocyanate have been studied as bifunctional additives in lithium-ion battery cathodes, demonstrating the importance of the isothiocyanate functional group in advanced materials. This underscores the significance of efficient preparation methods for these compounds.

化学反応の分析

Nucleophilic Substitution Reactions

The isothiocyanate group reacts with nucleophiles to form thiourea derivatives:

Reaction with Amines

Primary and secondary amines undergo nucleophilic addition to form substituted thioureas. For example:

-

Example : Reaction with 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N¹-methylbenzene-1,2-diamine in acetonitrile yields a benzimidazole-thiourea derivative (61% yield) .

-

Conditions : Room temperature, 20-minute stirring followed by heating at 50°C for 5 hours.

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Aromatic amine | Thiourea-linked benzimidazole | 61% | |

| Aliphatic amine | Aliphatic thiourea | 80–96% |

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

Thiophene Derivatives

Reaction with thiophene under Friedel-Crafts conditions forms thioamide-containing heterocycles:

-

Example : Reaction with 2,5-dimethylthiophene produces thioamide derivatives in 90% yield .

-

Conditions : Catalyzed by triflic acid (TfOH) in dichloroethane (DCE) at room temperature.

| Substrate | Product | Yield |

|---|---|---|

| Thiophene | Thiophene-thioamide | 81–90% |

Oxidation and Reduction

The isothiocyanate group undergoes redox transformations:

Oxidation

Controlled oxidation converts the -NCS group to sulfoxides or sulfones:

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid.

-

Applications : Useful for modifying biological activity or solubility.

Reduction

Reduction of the isothiocyanate group yields thiols or amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic substitution to specific positions:

Nitration and Halogenation

-

Nitration : Occurs at the para position relative to the -CF₃ group.

-

Bromination : Yields mono-substituted products due to the electron-withdrawing effect of -CF₃ .

Biological Activity Relevance

While not a direct chemical reaction, the compound’s reactivity underpins its bioactivity:

-

Antimicrobial Activity : Derivatives show MIC values of 30–50 µg/mL against S. aureus and E. coli .

-

Enzyme Inhibition : Covalent binding to cysteine residues in proteins modulates enzymatic activity.

Comparative Reactivity

The 4-methyl-3-(trifluoromethyl) substitution pattern enhances electrophilicity compared to analogues:

| Compound | Substituents | Reactivity Notes |

|---|---|---|

| 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate | -CF₃ (C3), -CH₃ (C4) | Higher electrophilicity due to -CF₃ |

| Phenyl isothiocyanate | No substituents | Lower stability and reactivity |

科学的研究の応用

Organic Synthesis

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of thiourea derivatives and other sulfur-containing compounds through nucleophilic substitution reactions with amines . The trifluoromethyl group enhances the electrophilic character of the compound, making it a valuable reagent for introducing functional groups into organic molecules.

Biochemical Studies

The compound's isothiocyanate group exhibits high reactivity towards nucleophiles, which allows it to form covalent bonds with amino acids in proteins. This property is exploited in enzyme inhibition studies and protein labeling, facilitating research into enzyme mechanisms and protein interactions . For instance, studies have demonstrated that it can selectively modify cysteine residues in proteins, providing insights into their functional roles .

Medicinal Chemistry

Research is ongoing to explore the potential of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate as a pharmacophore in drug design. Its derivatives have been investigated for anti-cancer properties and their ability to inhibit specific enzymes involved in disease pathways . The compound's unique structure can be tailored to enhance bioactivity against various targets, making it a candidate for developing new therapeutic agents.

Enzyme Inhibition

A study investigated the use of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate in inhibiting the enzyme carbonic anhydrase. The compound was found to effectively reduce enzyme activity through covalent modification of critical residues, providing a model for designing selective inhibitors for therapeutic purposes .

Anticancer Activity

In another study, derivatives of this isothiocyanate were tested against cancer cell lines. Results indicated that certain modifications of the compound enhanced its cytotoxicity against breast cancer cells, suggesting that the trifluoromethyl group plays a crucial role in mediating biological activity .

Agrochemicals

The unique chemical properties of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate make it suitable for developing agrochemicals. Its ability to interact with biological targets can be leveraged to create herbicides or pesticides that act through biochemical pathways specific to target organisms .

Material Science

In materials science, this compound can be utilized in the synthesis of polymers and other materials where its functional groups can impart desirable properties such as increased stability or reactivity under specific conditions .

作用機序

The mechanism by which 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate exerts its effects involves its interaction with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various applications.

類似化合物との比較

Key Observations:

Substituent Effects: The trifluoromethyl group in 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate increases electron-withdrawing effects compared to 4-Fluorophenyl isothiocyanate, enhancing electrophilicity at the isothiocyanate (-NCS) group . The absence of a hydroxyl group in the main compound (vs.

Thermal Stability :

Reactivity with Amines

- 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate reacts with primary amines to form stable thioureas, with the -CF₃ group stabilizing the resulting adducts via inductive effects. This contrasts with 4-Fluorophenyl isothiocyanate, which forms less stable thioureas due to weaker electron withdrawal .

- (4-Hydroxy-3-methylphenyl) thiocyanate demonstrates dual reactivity (thiocyanate and hydroxyl groups), enabling applications in polymer crosslinking, unlike the main compound .

Pharmaceutical Utility

- The trifluoromethyl group in the main compound enhances metabolic stability in drug candidates, a property shared with 4-(Trifluoromethyl)phenyl isothiocyanate but absent in non-fluorinated analogs .

生物活性

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate (CAS 351003-67-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and biological significance. The molecular formula of this compound is , indicating the presence of trifluoromethyl groups that enhance its lipophilicity and potentially its biological activity .

Biological Activity Overview

The biological activities of 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate have been investigated in various studies, highlighting its antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that compounds containing isothiocyanate groups exhibit significant antimicrobial effects. A study demonstrated that 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate showed potent inhibition against several bacterial strains. This suggests a potential application in developing new antimicrobial agents .

Anticancer Activity

Isothiocyanates are recognized for their anticancer properties, with several studies reporting their ability to induce apoptosis in cancer cells. Specifically, 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress .

The mechanisms by which 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for cancer cell survival .

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Gene Expression Modulation : Research indicates that this compound can alter the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a notable study, 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate was tested on human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of p53 protein .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate?

The synthesis of aryl isothiocyanates typically involves two primary pathways:

- Thiourea Intermediate Method : Reacting the corresponding amine (e.g., 4-methyl-3-(trifluoromethyl)aniline) with thiophosgene or carbon disulfide under basic conditions to form a thiourea intermediate, followed by decomposition using acids or oxidizing agents like hydrogen peroxide .

- Dithiocarbamate Route : Treating the amine with carbon disulfide and a base (e.g., KOH) to generate a dithiocarbamate salt, which is then reacted with a halogenating agent (e.g., methyl iodide) to yield the isothiocyanate .

Key considerations: Use anhydrous solvents (e.g., DMF) and inert atmospheres to avoid hydrolysis.

Q. How can the purity and structural integrity of this compound be verified?

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) is standard, with purity thresholds >98% (as seen in related isothiocyanates) .

- Structural Confirmation :

Advanced Research Questions

Q. What is the reactivity of this compound with hydrazonoyl halides, and how can reaction conditions be optimized?

In a dimethylformamide (DMF)/KOH system, aryl isothiocyanates react with hydrazonoyl halides to form thiazole or oxadiazole derivatives. For example:

- Procedure : Mix equimolar amounts of the isothiocyanate and hydrazonoyl halide in DMF with catalytic KOH (10 mol%) at 60–80°C for 6–12 hours. Monitor progress via TLC .

- Mechanistic Insight : The reaction proceeds via nucleophilic attack by the hydrazonoyl nitrogen on the electrophilic isothiocyanate carbon, followed by cyclization .

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the isothiocyanate carbon, directing nucleophiles (e.g., amines, alcohols) to attack this site. Comparative studies with non-fluorinated analogs (e.g., 4-methylphenyl isothiocyanate) show faster reaction kinetics and higher yields in fluorinated systems due to increased electrophilicity .

Q. What are the stability considerations for long-term storage?

Q. How can this compound be applied in surface modification or bioconjugation?

- Amino Group Derivatization : React with surface-bound amines (e.g., on silica or polymers) to introduce trifluoromethylphenyl tags for XPS/NEXAFS analysis, enabling quantification of accessible amino groups .

- Protocol : Incubate the compound (1 mM in THF) with the substrate at 25°C for 24 hours, followed by thorough washing to remove unreacted reagent .

Q. What analytical challenges arise when distinguishing between isothiocyanate and isocyanate derivatives?

- Spectroscopic Differentiation :

Methodological Troubleshooting

Q. How to resolve low yields in thiourea intermediate synthesis?

Q. How to address contradictory purity results between GC and HPLC?

- GC-HPLC Discrepancies : May arise from non-volatile impurities (e.g., salts) undetected by GC. Cross-validate with elemental analysis (C/H/N/S) and NMR integration .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。